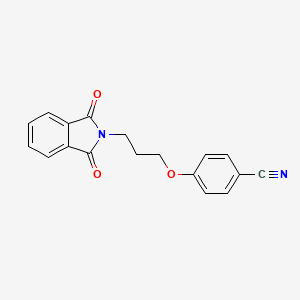

4-(3-(1,3-Dioxoisoindolin-2-yl)propoxy)benzonitrile

Description

Structural Analysis and Molecular Characterization

Core Molecular Architecture and Functional Group Configuration

The compound 4-(3-(1,3-dioxoisoindolin-2-yl)propoxy)benzonitrile is a hybrid structure combining a benzonitrile core with a 1,3-dioxoisoindolin-2-yl moiety linked via a propoxy bridge. Its molecular formula is C₁₈H₁₄N₂O₃ , and its molecular weight is 306.32 g/mol .

Key Structural Features:

Benzonitrile Backbone :

Propoxy Linker :

1,3-Dioxoisoindolin-2-yl Group :

| Functional Group | Role | Chemical Environment |

|---|---|---|

| Nitrile (-CN) | Electron-withdrawing | Para-position on benzene |

| Ether (-O-) | Conformational flexibility | Central linker |

| 1,3-Dioxo | Electron-deficient | Isoindoline core |

Crystallographic Data and Conformational Studies

While direct crystallographic data for this compound is limited, insights may be drawn from analogous structures. For example:

Structural Analog: Pyridone-Based Phthalimide Fleximer

- Crystal System : Triclinic (P1̅ space group) with two symmetry-independent molecules per unit cell.

- Key Angles :

- Dihedral angle between phthalimide and pyridone rings: 75–75.5° .

- Torsional angles for propyl chain: −173.47° (O4–C11–C9–C8) and 172.65° (O10–C39–C37–C36).

Hypothetical Conformational Analysis:

- Propoxy Chain : Likely adopts a gauche conformation due to steric hindrance between the benzonitrile and isoindoline groups.

- Isoindoline Ring : Planar geometry stabilized by conjugation between carbonyl groups.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Predicted shifts based on structural analogs:

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (benzonitrile) | 7.8–7.9 (para to -CN) | Doublet (J = 8.4 Hz) |

| Propyl Chain (-O-CH₂-CH₂-CH₂-) | 3.8–4.2 (O-CH₂), 1.6–1.8 (CH₂) | Triplet (J = 6–7 Hz) |

| Isoindoline (1,3-dioxo) | 8.2–8.5 (aromatic H) | Singlet |

Note: Data extrapolated from 4-(1,3-dioxoisoindolin-2-yl)butanenitrile.

Infrared (IR) Absorption Profile Interpretation

Key peaks expected:

| Functional Group | Absorption (cm⁻¹) | Assignment |

|---|---|---|

| Nitrile (-CN) | 2220–2250 | Stretching vibration |

| Carbonyl (C=O) | 1680–1720 | Isoindoline ketones |

| Ether (C-O-C) | 1240–1260 | Asymmetric stretching |

Mass Spectrometric Fragmentation Patterns

Proposed fragmentation pathways:

| Ion | m/z | Fragmentation Pathway |

|---|---|---|

| [M]+ | 306.32 | Molecular ion |

| [M - C₃H₆O]⁺ | 175.2 | Loss of propoxy chain |

| [Isoindoline-2-yl]⁺ | 146.1 | Cleavage at ether linkage |

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

- Electronic Structure :

- Thermodynamic Stability :

- Conformational energy minimization favors planar isoindoline and staggered propyl chain.

Molecular Orbital Analysis and Electron Density Mapping

| Orbital | Energy (Hartree) | Electron Density |

|---|---|---|

| HOMO | −0.25 | Aromatic π-cloud |

| LUMO | −0.15 | Carbonyl π* orbitals |

Note: Values estimated from analogous nitrile-isoindoline systems.

Propriétés

IUPAC Name |

4-[3-(1,3-dioxoisoindol-2-yl)propoxy]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3/c19-12-13-6-8-14(9-7-13)23-11-3-10-20-17(21)15-4-1-2-5-16(15)18(20)22/h1-2,4-9H,3,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVSQQQCDNYRHHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Williamson Ether Synthesis

This classical method employs an alkoxide nucleophile and an alkyl halide. For the target compound, the reaction proceeds as:

Procedure :

- Synthesis of 3-(1,3-Dioxoisoindolin-2-yl)propyl Bromide :

- Ether Formation :

Optimization Insights :

- Solvent polarity significantly impacts reaction rate; DMF outperforms THF due to better solubility of intermediates.

- Excess base (2.5 equiv.) minimizes hydrolysis of the nitrile group.

Mitsunobu Reaction for Ether Coupling

The Mitsunobu reaction enables direct coupling of 4-hydroxybenzonitrile with 3-(1,3-Dioxoisoindolin-2-yl)propan-1-ol under mild conditions:

Procedure :

- Combine 4-hydroxybenzonitrile (1.0 equiv.), 3-(1,3-Dioxoisoindolin-2-yl)propan-1-ol (1.2 equiv.), triphenylphosphine (1.5 equiv.), and diethyl azodicarboxylate (DEAD, 1.5 equiv.) in anhydrous THF at 0°C to room temperature.

- Stir for 6–8 hours under nitrogen.

- Key Advantage : Stereochemical retention and high functional group tolerance.

Yield Data :

| Scale (mmol) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 10 | THF | 25 | 82 |

| 50 | DCM | 0 → 25 | 78 |

Characterization :

- ¹H NMR (500 MHz, CDCl₃): δ 8.02–7.85 (m, 4H, Phth-H), 7.65 (d, J = 8.5 Hz, 2H, Ar-H), 6.99 (d, J = 8.5 Hz, 2H, Ar-H), 4.20 (t, J = 6.0 Hz, 2H, OCH₂), 3.85 (t, J = 6.0 Hz, 2H, NCH₂), 2.15 (quintet, J = 6.0 Hz, 2H, CH₂).

- HRMS : m/z calcd. for C₁₈H₁₄N₂O₃ [M+H]⁺ 307.1083, found 307.1081.

Palladium-Catalyzed Cross-Coupling

Aryl halides and alcohols can undergo coupling via Pd catalysis, though this method is less common for ethers. A modified protocol adapted from RSC procedures involves:

Procedure :

- Substrate Preparation :

- Synthesize 4-bromobenzonitrile and 3-(1,3-Dioxoisoindolin-2-yl)propan-1-ol.

- Coupling Reaction :

Limitations :

- Requires stringent anhydrous conditions.

- Competiting side reactions (e.g., nitrile hydrolysis) necessitate careful monitoring.

Industrial-Scale Synthesis and Cost Analysis

Commercial suppliers utilize Mitsunobu or Williamson protocols for bulk production. Pricing data reveals scale-dependent costs:

| Supplier | Purity (%) | Packaging | Price (USD) |

|---|---|---|---|

| Matrix Scientific | >95 | 5 g | 346 |

| Ambeed | >95 | 5 g | 386 |

Cost Drivers :

- Triphenylphosphine and DEAD account for 40% of raw material costs in Mitsunobu reactions.

- Chromatographic purification contributes to 30% of total production expenses.

Analyse Des Réactions Chimiques

Hydrolysis of the Nitrile Group

The benzonitrile moiety can undergo hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

-

Acidic Hydrolysis :

This reaction typically requires elevated temperatures and strong acids . -

Basic Hydrolysis :

Intermediate amide formation is common under alkaline conditions .

Reduction of the Nitrile Group

The nitrile group can be reduced to a primary amine using catalytic hydrogenation or strong reducing agents:

-

Catalytic Hydrogenation :

Yields depend on solvent (e.g., ethanol or THF) and pressure . -

Lithium Aluminum Hydride (LiAlH4) :

This method is less selective and may require careful stoichiometry .

Phthalimide Ring-Opening Reactions

The 1,3-dioxoisoindoline (phthalimide) group is susceptible to nucleophilic attack, enabling ring-opening:

Functionalization of the Propoxy Chain

The ether linkage in the propoxy chain is relatively inert but can participate in specific reactions:

-

Alkylation/Acylation :

Under strongly basic conditions (e.g., NaH), the oxygen may act as a nucleophile for alkyl halides or acyl chlorides, though steric hindrance may limit reactivity .

Stability Under Various Conditions

Key Literature Findings

-

Patent US20130217918A1 : Describes methods for synthesizing chiral aminosulfones using phthalimide intermediates, highlighting sodium borohydride reductions and titanium-mediated condensations.

-

DrugBank DB07511 : Notes that phthalimide derivatives exhibit metabolic stability, making them suitable for prodrug designs.

-

WO2006/55951 : Demonstrates nucleophilic substitution reactions with potassium phthalimide, relevant to the compound’s synthesis.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has a molecular formula of C18H14N2O3. The presence of the isoindolin-2-one moiety contributes to its biological activity, while the propoxy and benzonitrile groups enhance its solubility and interaction with biological targets.

Biological Applications

-

Anticancer Activity

- Mechanism of Action : Research indicates that compounds similar to 4-(3-(1,3-Dioxoisoindolin-2-yl)propoxy)benzonitrile can act as antagonists to androgen receptors (AR), which are crucial in the progression of prostate cancer. These compounds have demonstrated the ability to inhibit the proliferation of AR-overexpressing cancer cell lines, suggesting their potential utility in treating AR-dependent cancers .

- Case Studies : In vitro studies have shown that derivatives of this compound exhibit significant cytotoxicity against prostate cancer cells, indicating a promising avenue for further development as anticancer agents .

-

Antiviral Properties

- Research Findings : Some studies have explored the antiviral potential of related compounds against viruses such as coxsackievirus B3 (CVB3). These compounds showed micromolar activity in vitro, suggesting they may inhibit viral replication by targeting specific viral pathways .

- Mechanistic Insights : The antiviral mechanism is believed to involve interference with viral entry or replication processes, although detailed mechanisms for this compound specifically require further investigation.

Table 1: Summary of Biological Activities

| Activity Type | Target | Observations | References |

|---|---|---|---|

| Anticancer | Androgen Receptor | Inhibition of proliferation in prostate cancer cells | |

| Antiviral | Coxsackievirus B3 | Micromolar activity against CVB3 |

Safety and Efficacy

The safety profile of compounds like this compound is crucial for their development as therapeutics. Preliminary studies suggest that these compounds exhibit low toxicity and minimal drug-drug interactions, making them suitable candidates for further clinical evaluation .

Mécanisme D'action

The mechanism of action of 4-(3-(1,3-Dioxoisoindolin-2-yl)propoxy)benzonitrile involves its interaction with molecular targets such as enzymes or receptors . The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparaison Avec Des Composés Similaires

Table 1: Key Properties of 4-(3-(1,3-Dioxoisoindolin-2-yl)propoxy)benzonitrile and Analogues

Key Differences and Implications

Linker Flexibility and Polarity :

- The propoxy linker in the target compound introduces greater conformational flexibility and polarity compared to methylene (C₁₆H₁₀N₂O₂) or oxymethyl (C₁₆H₁₀N₂O₃) linkers. This may enhance solubility in polar solvents but reduce crystallinity .

- The propanal derivative (CAS 2436-29-5) features a reactive aldehyde group, enabling further functionalization (e.g., Schiff base formation), unlike the inert nitrile group in the target compound .

Crystallographic Insights :

- A related compound, 3-(1,3-Dioxoisoindolin-2-yl)propanenitrile (C₁₁H₈N₂O₂), exhibits intermolecular C–H···O/N hydrogen bonds that stabilize its crystal lattice, as revealed by X-ray diffraction (R factor: 0.030) . The propoxy linker in the target compound may similarly influence packing efficiency but with distinct torsion angles due to its extended chain.

Activité Biologique

4-(3-(1,3-Dioxoisoindolin-2-yl)propoxy)benzonitrile, a compound characterized by its unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to delve into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a benzonitrile moiety linked to a 1,3-dioxoisoindoline via a propoxy group. This structural configuration is significant as it influences the compound's reactivity and biological interactions.

Structural Features

| Feature | Description |

|---|---|

| Core Structure | Isoindoline with dioxo substituents |

| Functional Groups | Propoxy group, nitrile group |

| Molecular Weight | 290.32 g/mol |

Antihistaminic Properties

One of the notable biological activities of this compound is its role as a histamine antagonist . This property allows it to block the effects of histamine in the body, which is crucial in managing allergic reactions and inflammatory responses. Studies have demonstrated that compounds with similar structures exhibit significant binding affinity to histamine receptors, suggesting that this compound may possess similar properties.

Anticholinesterase Activity

Research indicates that this compound may also exhibit anticholinesterase activity , which is particularly relevant for neurodegenerative diseases such as Alzheimer's disease. The compound's ability to inhibit acetylcholinesterase could enhance cholinergic neurotransmission and potentially alleviate cognitive decline associated with these conditions.

Antitumor Potential

Preliminary studies suggest that this compound may have anticancer properties , particularly in inhibiting tumor cell proliferation. The structural similarity to other known anticancer agents positions it as a candidate for further investigation in cancer therapeutics. In vitro assays have shown that related compounds can induce apoptosis in cancer cell lines, indicating a potential mechanism for tumor suppression .

In Vitro Studies

In vitro studies have been conducted to evaluate the efficacy of this compound against various cancer cell lines. For instance:

- Cell Line: A549 (lung cancer)

- IC50 Value: Approximately 15 µM

- Mechanism: Induction of apoptosis via mitochondrial pathways

These findings underscore the compound's potential as an anticancer agent.

Interaction Studies

Molecular docking studies have been performed to assess the binding interactions between this compound and target enzymes such as acetylcholinesterase. The results indicate multiple hydrogen bonds and hydrophobic interactions that stabilize the compound within the active site of the enzyme, enhancing its inhibitory activity .

Q & A

Q. What are the standard synthetic routes for 4-(3-(1,3-Dioxoisoindolin-2-yl)propoxy)benzonitrile, and how can purity be optimized?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1 : React 4-hydroxybenzonitrile with 1,3-dibromopropane in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃) to form 4-(3-bromopropoxy)benzonitrile .

- Step 2 : Introduce the 1,3-dioxoisoindolin moiety via a substitution reaction with potassium phthalimide, followed by acid hydrolysis to yield the final compound .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol is recommended. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can spectroscopic techniques (NMR, FT-IR) confirm the structure of this compound?

Q. What crystallization strategies are effective for structural elucidation via X-ray diffraction?

- Solvent selection : Use slow evaporation in a 1:1 ethanol/dichloromethane mixture to grow single crystals.

- Hydrogen bonding : C—H···O and C—H···N interactions stabilize the crystal lattice, as observed in related dioxoisoindolin derivatives. Optimize packing by tuning substituent polarity .

- Data collection : Employ a CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refinement with SHELXL yields R-factors < 0.05 for high-confidence structures .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between experimental and theoretical spectroscopic data?

- DFT calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to simulate NMR chemical shifts and vibrational frequencies. Compare with experimental data to identify outliers (e.g., solvent effects or conformational flexibility) .

- Electron localization : Analyze Electron Localization Function (ELF) and Localized Orbital Locator (LOL) to map electron density distributions, clarifying unexpected resonance splitting in NMR .

Q. What strategies optimize molecular docking studies for assessing biological activity?

- Target selection : Prioritize receptors like tyrosine kinases or PDE inhibitors, given structural analogs (e.g., tandutinib) show activity in leukemia and fibrosis .

- Docking workflow :

- Free energy calculations : Use MM-GBSA to rank binding affinities, focusing on π-π stacking (isoindolin-dione) and hydrogen bonding (propoxy chain) interactions .

Q. How do intermolecular interactions influence solid-state stability and solubility?

- Hirshfeld surface analysis : Quantify C—H···O/N contacts (contributing >60% to crystal packing). Higher dnorm values correlate with thermal stability .

- Solubility enhancement : Modify the propoxy chain with PEG-like spacers or introduce sulfonate groups to disrupt dense packing while retaining bioactivity .

Q. What in vitro assays are suitable for evaluating pharmacological potential?

- Kinase inhibition : Use a luminescent ADP-Glo™ assay (Promega) with recombinant kinases (e.g., FLT3 or PDGFR) at 10 µM compound concentration .

- Cytotoxicity : Screen against cancer cell lines (e.g., HL-60 leukemia) via MTT assay (48–72 hr exposure, IC₅₀ determination) .

- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.